2,4-Heptanedione,3-ethyl-1,1,1-trifluoro-

Description

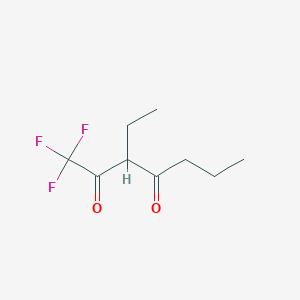

2,4-Heptanedione,3-ethyl-1,1,1-trifluoro- (CAS: 438-25-5), also named 3-ethyl-1,1,1-trifluoroheptane-2,4-dione, is a fluorinated β-diketone characterized by a seven-carbon backbone with a trifluoromethyl group at position 1 and an ethyl substituent at position 3 (Figure 1). This compound belongs to a class of β-diketones widely used in coordination chemistry due to their strong chelating ability with metal ions .

Properties

CAS No. |

438-25-5 |

|---|---|

Molecular Formula |

C9H13F3O2 |

Molecular Weight |

210.19 g/mol |

IUPAC Name |

3-ethyl-1,1,1-trifluoroheptane-2,4-dione |

InChI |

InChI=1S/C9H13F3O2/c1-3-5-7(13)6(4-2)8(14)9(10,11)12/h6H,3-5H2,1-2H3 |

InChI Key |

BHQIXRJKTWWITR-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C(CC)C(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Heptanedione,3-ethyl-1,1,1-trifluoro- typically involves the reaction of ethyl acetoacetate with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like distillation or chromatography to obtain the pure compound.

Industrial Production Methods

On an industrial scale, the production of 2,4-Heptanedione,3-ethyl-1,1,1-trifluoro- follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2,4-Heptanedione,3-ethyl-1,1,1-trifluoro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the diketone to alcohols or alkanes.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Alcohols or alkanes

Substitution: Compounds with substituted functional groups

Scientific Research Applications

2,4-Heptanedione,3-ethyl-1,1,1-trifluoro- has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2,4-Heptanedione,3-ethyl-1,1,1-trifluoro- involves its interaction with various molecular targets. The fluorine atoms in the compound enhance its reactivity, allowing it to form stable complexes with metal ions and other molecules. This property is exploited in catalysis and material science applications.

Comparison with Similar Compounds

Structural and Substituent Analysis

Key structural differences between 3-ethyl-1,1,1-trifluoroheptane-2,4-dione and analogous compounds lie in chain length, fluorine content, and substituent groups. Below is a comparative analysis:

| Compound Name (Abbreviation) | Molecular Formula | Substituents | Fluorine Atoms | Key Features |

|---|---|---|---|---|

| 3-Ethyl-1,1,1-trifluoroheptane-2,4-dione | C₈H₁₁F₃O₂ | -CF₃ at C1, -C₂H₅ at C3 | 3 | Balanced steric bulk and electron-withdrawing effects |

| 1,1,1-Trifluoro-2,4-pentanedione (Htfac) | C₅H₅F₃O₂ | -CF₃ at C1 | 3 | Shorter chain; higher volatility, common in lanthanide complexes |

| 1,1,1,5,5,6,6,7,7,7-decafluoro-2,4-heptanedione (Hfhd) | C₇H₅F₁₀O₂ | -CF₃ at C1, -CF₂CF₃ at C5 | 10 | High fluorine content; increased electron-withdrawing, lower solubility |

| 2,2,6,6-Tetramethyl-3,5-heptanedione (Htmhd) | C₁₁H₂₀O₂ | -CH(CH₃)₂ at C2 and C6 | 0 | Steric hindrance from methyl groups; non-fluorinated, hydrophobic |

| Hexafluoroacetylacetone (Hhfac) | C₅H₂F₆O₂ | -CF₃ at C1 and C5 | 6 | Symmetric fluorination; widely used in volatile metal complexes |

Key Observations :

- Fluorine Content : Increasing fluorine atoms enhance electron-withdrawing effects, improving metal-ligand bond strength but reducing solubility in polar solvents (e.g., Hfhd vs. Htmhd) .

- Chain Length : Longer chains (e.g., heptanedione vs. pentanedione) increase molecular weight and may reduce volatility, favoring solid-state applications .

Physicochemical Properties

Notes:

Reactivity and Coordination Chemistry

- Metal Chelation: Fluorinated β-diketones form stable complexes with lanthanides (e.g., Yb³⁺, Er³⁺) due to strong Lewis acidity from -CF₃ groups. The target compound’s ethyl group may slightly weaken chelation compared to Htfac but improve solubility in non-polar solvents .

- Emission Properties : In Yb(III) complexes, ligand structure significantly impacts near-infrared (NIR) emission intensity. Hfhd, with ten fluorine atoms, shows higher emission efficiency than Htfac, suggesting that increased fluorination enhances sensitization .

- Steric Effects : Htmhd’s bulky methyl groups hinder coordination with larger metal ions, whereas the target compound’s ethyl group offers a balance between flexibility and stability .

Biological Activity

2,4-Heptanedione, 3-ethyl-1,1,1-trifluoro- (CAS No. 438-25-5) is a diketone characterized by the presence of two ketone groups and a trifluoromethyl substituent. Its molecular formula is , and it exhibits unique chemical properties that contribute to its biological activity. This compound has garnered attention in various fields, including medicinal chemistry and materials science.

The compound participates in characteristic reactions of β-diketones, including metal complex formation and reactivity with various nucleophiles. The trifluoromethyl group enhances its lipophilicity and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 210.19 g/mol |

| IUPAC Name | 3-ethyl-1,1,1-trifluoro-heptane-2,4-dione |

| Melting Point | Not available |

| Boiling Point | Not available |

The biological activity of 2,4-heptanedione, 3-ethyl-1,1,1-trifluoro- is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds containing the trifluoromethyl group can modulate enzyme activities and influence metabolic pathways.

Case Studies

- Enzyme Inhibition : A study demonstrated that derivatives of diketones can inhibit specific enzymes involved in metabolic processes. The trifluoromethyl substitution enhances binding affinity due to increased hydrophobic interactions.

- Antimicrobial Activity : Research has shown that related diketones exhibit antimicrobial properties against various pathogens. The presence of the trifluoromethyl group may contribute to this activity by altering membrane permeability.

- Cytotoxic Effects : In vitro studies on cancer cell lines revealed that 2,4-heptanedione derivatives can induce apoptosis through the activation of caspase pathways. The mechanism involves oxidative stress induced by reactive oxygen species (ROS).

Biological Applications

The compound has potential applications in:

- Pharmaceutical Development : As a lead compound for designing new drugs targeting metabolic disorders.

- Agricultural Chemistry : Development of herbicides due to its ability to inhibit specific plant enzymes.

Safety and Toxicology

Safety data indicates that while the compound is effective in various applications, it should be handled with care due to potential skin and eye irritation. Long-term exposure effects are not well documented and warrant further investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.